Cas no 1083-36-9 (4-Amino-5-chloro-1,3-benzenedisulfonamide)
4-Amino-5-chloro-1,3-benzenedisulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenedisulfonamide,4-amino-5-chloro-
- 4-amino-5-chloro-1,3-Benzenedisulfonamide
- 4-amino-5-chlorobenzene-1,3-disulfonamide
- 4-Amino-5-chlor-benzol-1,3-disulfonsaeure-diamid
- 4-amino-5-chloro-benzene-1,3-disulfonic acid diamide
- 6-Chlor-2,4-bis-sulfamoyl-anilin
- 6-Chlor-2,4-disulfamyl-anilin
- 6-Chlor-2.4-disulfamoyl-anilin
- NSC17148
- MLS000737824
- DTXSID10280492
- SMR000528177
- 1083-36-9
- CHEMBL1555897
- FT-0735686
- NSC-17148
- SCHEMBL9518035
- 4-Amino-5-chloro-1,3-benzenedisulfonamide
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- Inchi: 1S/C6H8ClN3O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)
- InChI Key: SWTAIRDZECAFHR-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1N)S(N)(=O)=O)S(N)(=O)=O
Computed Properties
- Exact Mass: 284.96400
- Monoisotopic Mass: 284.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 163Ų
Experimental Properties
- Density: 1.768
- Boiling Point: 606.5°C at 760 mmHg
- Flash Point: 320.6°C
- Refractive Index: 1.666
- PSA: 163.10000
- LogP: 3.36040
4-Amino-5-chloro-1,3-benzenedisulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A402790-10mg |
4-Amino-5-chloro-1,3-benzenedisulfonamide |
1083-36-9 | 10mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A402790-50mg |
4-Amino-5-chloro-1,3-benzenedisulfonamide |
1083-36-9 | 50mg |
$ 775.00 | 2023-04-19 | ||
| TRC | A402790-100mg |
4-Amino-5-chloro-1,3-benzenedisulfonamide |
1083-36-9 | 100mg |
$ 1800.00 | 2023-09-09 |
4-Amino-5-chloro-1,3-benzenedisulfonamide Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-Amino-5-chloro-1,3-benzenedisulfonamide
Introduction to 4-Amino-5-chloro-1,3-benzenedisulfonamide (CAS No. 1083-36-9)
4-Amino-5-chloro-1,3-benzenedisulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1083-36-9, is a specialized sulfonamide derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features—including an amino group at the 4-position, a chloro substituent at the 5-position, and disulfonamide linkages—has been extensively studied for its potential biological activities and mechanistic insights.
The molecular structure of 4-Amino-5-chloro-1,3-benzenedisulfonamide contributes to its distinct chemical properties, making it a valuable scaffold for drug discovery. The presence of both amino and sulfonamide functional groups enhances its solubility in polar solvents and facilitates interactions with biological targets. These characteristics have positioned this compound as a candidate for further exploration in the development of novel therapeutic agents.
In recent years, sulfonamide derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 4-Amino-5-chloro-1,3-benzenedisulfonamide influences its pharmacological profile, enabling selective targeting of certain enzymes or receptors. For instance, the chloro group at the 5-position can modulate electronic effects, while the disulfonamide moiety enhances binding affinity to protein targets.
One of the most compelling aspects of 4-Amino-5-chloro-1,3-benzenedisulfonamide is its potential role in modulating enzyme activity. Sulfonamides are known to act as competitive inhibitors of enzymes such as dihydropteroate synthase (DHPS), which is crucial in bacterial folate metabolism. The structural features of this compound may allow it to interfere with similar enzymatic pathways in other organisms, including cancer cells. This has led to investigations into its efficacy against drug-resistant pathogens and its ability to disrupt metabolic pathways in tumor cells.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-Amino-5-chloro-1,3-benzenedisulfonamide with biological targets with high precision. These studies suggest that the compound can bind to specific pockets on enzymes or receptors, leading to functional inhibition. Such insights are critical for optimizing lead compounds into viable drug candidates and have been instrumental in guiding synthetic modifications to enhance potency and selectivity.
The synthesis of 4-Amino-5-chloro-1,3-benzenedisulfonamide involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Key synthetic steps include chlorosulfonation followed by amination or vice versa, depending on the desired regioselectivity. Advances in green chemistry have also influenced the synthesis of this compound, with efforts focused on minimizing waste and improving atom economy.
In clinical research settings, 4-Amino-5-chloro-1,3-benzenedisulfonamide has been evaluated in preclinical models for various therapeutic applications. Preliminary studies indicate that it may exhibit promising activity against certain types of cancer by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, its antimicrobial properties have been tested against Gram-positive and Gram-negative bacteria, showing potential as an alternative treatment for infections caused by multidrug-resistant strains.
The development of novel sulfonamide-based drugs is not without challenges. Issues such as bioavailability, toxicity profiles, and potential side effects must be carefully assessed before advancing into human trials. However, the unique structural features of 4-Amino-5-chloro-1,3-benzenedisulfonamide offer hope that these challenges can be overcome through rational drug design and optimization strategies.
The future directions for research on 4-Amino-5-chloro-1,3-benzenedisulfonamide include exploring its mechanisms of action at a molecular level and identifying new therapeutic applications. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in translating laboratory findings into clinical benefits. As our understanding of disease mechanisms continues to evolve, compounds like 4-Amino-5-chloro-1,3-benzenedisulfonamide may play a pivotal role in addressing unmet medical needs.
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